molecular formula C9H11ClFNO B1448031 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1394731-33-9

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1448031
CAS No.: 1394731-33-9
M. Wt: 203.64 g/mol
InChI Key: ZFUJPMYYIJQGFH-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Characteristics in Benzofurazan Compounds

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, as a benzofurazan compound, has been investigated for its fluorescence characteristics. Studies have shown that the substituent groups in the benzofurazan skeleton significantly affect the fluorescence intensity and wavelength characteristics. This property can be harnessed in developing new fluorogenic reagents for analytical purposes, such as amino acids analysis (Uchiyama et al., 1998).

Synthesis of Antibacterial Agents

Research indicates that derivatives of benzofurazan compounds, like this compound, are significant in the synthesis of antibacterial agents. Specific attention has been given to synthesizing compounds that show enhanced antibacterial activity, potentially leading to new therapeutic options (Egawa et al., 1984).

Applications in Organic Synthesis

The compound's role in organic synthesis, particularly in synthesizing novel compounds like fluorinated benzofuro[2,3-b]pyridines and α-carbolines, is noteworthy. These synthesized compounds have potential applications in various scientific fields, including medicinal chemistry (Iaroshenko et al., 2009).

Synthesis of Antitumor Agents

Derivatives of this compound have been studied for their potential as antitumor agents. The structure-activity relationships of these derivatives have been explored, and some compounds show promising cytotoxic activity against tumor cell lines, highlighting the compound's significance in cancer research (Tsuzuki et al., 2004).

Biochemical Analysis

Biochemical Properties

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in the downregulation of pathways involved in cell growth and survival. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under specific conditions, but its activity can diminish over prolonged periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism can also produce active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-5-8(11)6-3-2-4-7(10)9(6)12-5;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJPMYYIJQGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.